N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene 2-carboxamide derivatives, which include our target compound, involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide (1) and various functionalized thiocarbamoyl compounds . The highly versatile chloroacetamide compound, N-(4-acetylphenyl)-2-chloroacetamide (1), has been prepared by the reported chloroacetylation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene 2-carboxamide derivatives include the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This process leads to the formation of the desired thiophene 2-carboxamide derivatives .Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide have been synthesized through innovative methods, contributing to the field of medicinal chemistry and heterocyclic chemistry. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibit tumor necrosis factor alpha and nitric oxide, showcases the compound's relevance in drug discovery and development processes. These derivatives are synthesized via a rapid and green synthetic method, highlighting the importance of environmentally friendly approaches in chemical synthesis (Lei et al., 2017).
Antimicrobial Activity
The antimicrobial potential of structurally similar compounds has been extensively explored. For example, novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens, indicating the potential of these compounds in developing new antimicrobial agents (Devarasetty et al., 2019).
Antitumor Activity
The antitumor activities of related compounds have also been a focus of research. The synthesis, crystal structure, and DFT study of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide reveal insights into its anti-proliferative activity on A375 cells, providing a foundation for further exploration in cancer research (Zhou et al., 2021).
Molluscicidal Properties
The exploration of compounds with molluscicidal properties, such as thiazolo[5,4-d]pyrimidines, extends the application of similar compounds to the control of schistosomiasis by targeting the intermediate host snails. This research contributes to the field of public health by providing potential solutions to control parasitic diseases (El-Bayouki & Basyouni, 1988).
Future Directions
The future directions for “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)thiophene-2-carboxamide” and similar compounds could involve further exploration for more powerful drugs with fewer adverse effects and more desirable small-molecular drug characteristics . This could help medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates .
Properties
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(12-2-1-9-23-12)16-3-6-22-14-10-13(17-11-18-14)19-4-7-21-8-5-19/h1-2,9-11H,3-8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGMXELLHXAGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.